molecular formula C7H3Br4NO3 B14404141 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one CAS No. 84202-72-2

2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B14404141
CAS No.: 84202-72-2
M. Wt: 468.72 g/mol
InChI Key: MQGUGEBRRCBPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one is a brominated nitro compound with a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one typically involves the bromination of 6-methyl-6-nitrocyclohexa-2,4-dien-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes, but on a larger scale. The reaction conditions are optimized to achieve high yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The bromine atoms and nitro group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Properties

CAS No.

84202-72-2

Molecular Formula

C7H3Br4NO3

Molecular Weight

468.72 g/mol

IUPAC Name

2,3,4,5-tetrabromo-6-methyl-6-nitrocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(11)3(9)2(8)4(10)6(7)13/h1H3

InChI Key

MQGUGEBRRCBPSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=C(C1=O)Br)Br)Br)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.